molecular formula C7H10N2OS B2970019 N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 40236-03-1

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B2970019
CAS No.: 40236-03-1
M. Wt: 170.23 g/mol
InChI Key: DIPWSCBGTZZHJI-UHFFFAOYSA-N
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Description

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1,3-thiazole derivatives with hydroxylamine. One common synthetic route includes the reaction of 1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .

Chemical Reactions Analysis

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.

Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and catalysts such as acids or bases .

Scientific Research Applications

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Comparison with Similar Compounds

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can be compared with other thiazole derivatives, such as:

Properties

CAS No.

40236-03-1

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H10N2OS/c1-4-7(5(2)9-10)11-6(3)8-4/h10H,1-3H3

InChI Key

DIPWSCBGTZZHJI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C(=NO)C

Canonical SMILES

CC1=C(SC(=N1)C)C(=NO)C

solubility

not available

Origin of Product

United States

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